1-(2-Methyl-4-nitrophenyl)piperazine

Overview

Description

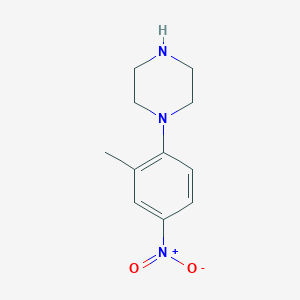

1-(2-Methyl-4-nitrophenyl)piperazine is an organic compound belonging to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine typically involves the reaction of 2-methyl-4-nitroaniline with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through distillation or crystallization, followed by drying and packaging for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Cyclization: Various cyclization agents depending on the desired product.

Major Products Formed:

Reduction: 1-(2-Methyl-4-aminophenyl)piperazine.

Substitution: N-alkylated piperazine derivatives.

Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that derivatives of piperazine can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis .

Comparison with Similar Compounds

- 1-(4-Nitrophenyl)piperazine

- 1-(2-Fluorophenyl)piperazine

- 1-(4-Methylphenyl)piperazine

Comparison: 1-(2-Methyl-4-nitrophenyl)piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to 1-(4-Nitrophenyl)piperazine, the methyl group in the 2-position can affect the compound’s steric and electronic properties, potentially leading to different biological activities and chemical reactivity .

Biological Activity

1-(2-Methyl-4-nitrophenyl)piperazine is a synthetic compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methyl-4-nitrophenyl group. Its molecular formula is CHNO with a molecular weight of approximately 235.29 g/mol. The structural arrangement plays a critical role in its interaction with biological targets, influencing its pharmacological effects.

Biological Activities

Research indicates that derivatives of piperazine, including this compound, exhibit significant antibacterial , antifungal , and anticancer activities. Below are summarized findings from various studies:

Antibacterial Activity

This compound has been shown to possess antibacterial properties against several Gram-positive and Gram-negative bacteria. In one study, it demonstrated minimum inhibitory concentrations (MICs) comparable to known antibiotics, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida species. Studies have reported that it can inhibit the growth of various fungi, with MIC values suggesting effective concentrations for therapeutic use.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. It has been identified as a Wee1 kinase inhibitor , which is crucial in cancer treatment due to its role in cell cycle regulation. By inhibiting Wee1 kinase, the compound may enhance the efficacy of DNA-damaging agents and promote apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound interacts with key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Disruption : As a Wee1 kinase inhibitor, it disrupts the G2 checkpoint in cancer cells, potentially leading to increased sensitivity to chemotherapeutic agents.

- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its psychotropic effects observed in some piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including:

- Antimicrobial Efficacy : A comprehensive study evaluated various piperazine derivatives against a panel of microbial strains. The results indicated that compounds similar to this compound showed enhanced antibacterial and antifungal activities compared to their non-substituted counterparts .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Pharmacokinetic Profiling : Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting its viability as a therapeutic agent .

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXEUNBXUPEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.